3-Aminopicolinaldehyde hydrochloride
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Overview
Description
3-Aminopicolinaldehyde hydrochloride is a chemical compound with the molecular formula C6H6N2O·HCl. It is a derivative of pyridine, specifically a pyridinecarbaldehyde, and is characterized by the presence of an amino group at the third position and an aldehyde group at the second position on the pyridine ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .
Preparation Methods
The synthesis of 3-aminopicolinaldehyde hydrochloride typically involves the reaction of 3-aminopyridine with a suitable aldehyde precursor. One common method is the condensation of 3-aminopyridine with formaldehyde under acidic conditions, followed by purification to obtain the hydrochloride salt. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure high yield and purity .
Chemical Reactions Analysis
3-Aminopicolinaldehyde hydrochloride undergoes a variety of chemical reactions, primarily due to the presence of both the amino and aldehyde functional groups. Some of the key reactions include:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or water. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Aminopicolinaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for compounds that target specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry
Mechanism of Action
The mechanism of action of 3-aminopicolinaldehyde hydrochloride is largely dependent on its reactivity with other molecules. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the aldehyde group can undergo nucleophilic addition reactions. These interactions allow it to act as a versatile intermediate in various chemical processes. The molecular targets and pathways involved are specific to the reactions it undergoes and the compounds it interacts with .
Comparison with Similar Compounds
3-Aminopicolinaldehyde hydrochloride can be compared with other similar compounds, such as 3-aminopyridine-2-carboxaldehyde and 3-aminopyridine. While all these compounds share the pyridine ring structure, this compound is unique due to the presence of both an amino and an aldehyde group, which confer distinct reactivity and applications. Other similar compounds may lack one of these functional groups, resulting in different chemical behavior and uses .
Properties
Molecular Formula |
C6H7ClN2O |
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Molecular Weight |
158.58 g/mol |
IUPAC Name |
3-aminopyridine-2-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C6H6N2O.ClH/c7-5-2-1-3-8-6(5)4-9;/h1-4H,7H2;1H |
InChI Key |
MGFKBHUKYLRBMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C=O)N.Cl |
Origin of Product |
United States |
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